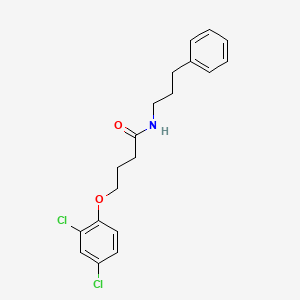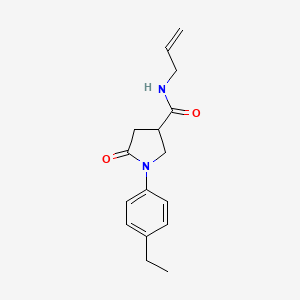![molecular formula C18H24N2O5S B5148075 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5148075.png)
1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid, also known as PSB-0413, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylic acid derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid involves the inhibition of the protease enzyme, which leads to the accumulation of neuropeptides in the brain. This, in turn, results in the modulation of various physiological processes, including pain perception, mood regulation, and appetite control.
Biochemical and Physiological Effects:
1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has been shown to exhibit various biochemical and physiological effects in scientific studies. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood, appetite, and pain perception. 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has also been shown to exhibit anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in lab experiments is its potent and selective inhibition of the protease enzyme. This makes it an ideal tool for studying the role of neuropeptides in various physiological processes. However, one of the limitations of using 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid. One potential application is its use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and chronic pain. Another potential application is its use as a tool for studying the role of neuropeptides in various physiological processes. Further studies are needed to explore the full potential of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in these and other areas of research.
In conclusion, 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid is a synthetic compound that has shown promising results in various scientific studies. Its potent and selective inhibition of the protease enzyme makes it an ideal tool for studying the role of neuropeptides in various physiological processes. Further studies are needed to explore the full potential of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid in various scientific fields.
Synthesis Methods
The synthesis of 1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid involves a multi-step process that includes the reaction of piperidine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final product is obtained by the reaction of the intermediate product with pivalic anhydride.
Scientific Research Applications
1-[4-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective inhibition of the protease enzyme, which is involved in the degradation of neuropeptides.
properties
IUPAC Name |
1-(4-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-17(19-12-8-15(9-13-19)18(22)23)14-4-6-16(7-5-14)26(24,25)20-10-2-1-3-11-20/h4-7,15H,1-3,8-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPQVHMGOQONIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5147993.png)

![5'-fluorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5148000.png)

![1,7-dimethyl-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148021.png)
![N,N'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diacetamide](/img/structure/B5148030.png)
![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5148035.png)
![17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5148040.png)
![methyl 4-[4-(methoxycarbonyl)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5148048.png)
![ethyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5148055.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B5148059.png)
![methyl 4-(1,3-benzodioxol-5-ylmethylene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5148060.png)
![1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B5148071.png)
